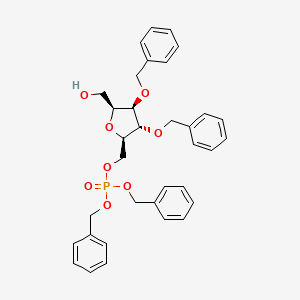
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone is a chemical compound characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with a difluoroethanone moiety
Métodos De Preparación
The synthesis of 1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2,3-difluoro-4-methylphenyl compounds, followed by the introduction of the difluoroethanone group. Reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like diethylaminosulfur trifluoride (DAST). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where bromine and fluorine-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, where its unique structural features impart desirable properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are subject to ongoing research, with studies focusing on its binding affinity and specificity.
Comparación Con Compuestos Similares
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone can be compared with similar compounds such as:
5-Bromo-2,3-difluoro-4-methylphenylboronic acid: This compound shares a similar phenyl structure but differs in the functional groups attached, leading to different chemical properties and applications.
(5-Bromo-2,3-difluoro-4-methylphenyl)methanol:
(5-Bromo-2,3-difluoro-4-methylphenyl)(phenyl)methanone: This compound includes a phenyl group, which alters its chemical behavior and applications compared to the difluoroethanone derivative.
Propiedades
Fórmula molecular |
C9H5BrF4O |
|---|---|
Peso molecular |
285.03 g/mol |
Nombre IUPAC |
1-(5-bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H5BrF4O/c1-3-5(10)2-4(7(12)6(3)11)8(15)9(13)14/h2,9H,1H3 |
Clave InChI |
MJBVNVMQHUWYLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1F)F)C(=O)C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



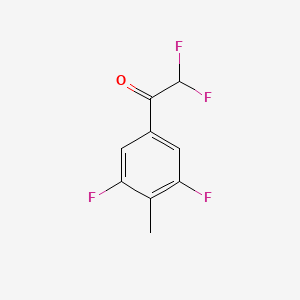


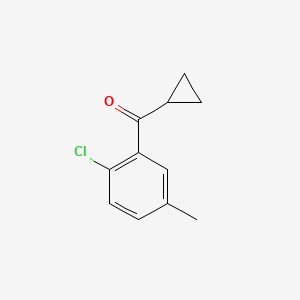
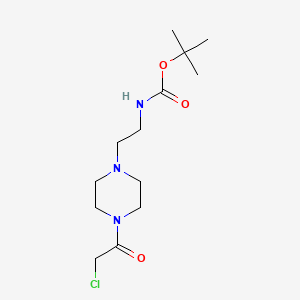

![2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14765508.png)



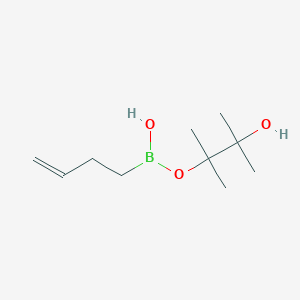
![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid](/img/structure/B14765536.png)
